2,3,3,3-TETRAFLUOROPROPANOYL CHLORIDE

Fluorinated acyl chloride Physical property Procurement

2,3,3,3-Tetrafluoropropanoyl chloride (CAS 1186-54-5) is a fluorinated acyl chloride with the molecular formula C3HClF4O and a molecular weight of 164.49 g/mol. It is a colorless, highly reactive liquid characterized by four fluorine atoms on the propanoyl backbone, which confer distinct electron‑withdrawing effects and moderate lipophilicity compared to non‑fluorinated analogs.

Molecular Formula C3HClF4O
Molecular Weight 164.48 g/mol
CAS No. 1186-54-5
Cat. No. B3039555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3,3-TETRAFLUOROPROPANOYL CHLORIDE
CAS1186-54-5
Molecular FormulaC3HClF4O
Molecular Weight164.48 g/mol
Structural Identifiers
SMILESC(C(=O)Cl)(C(F)(F)F)F
InChIInChI=1S/C3HClF4O/c4-2(9)1(5)3(6,7)8/h1H
InChIKeyGMRSPMMMBKHFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3,3-Tetrafluoropropanoyl Chloride (CAS 1186-54-5) – Properties, Reactivity, and Procurement Considerations


2,3,3,3-Tetrafluoropropanoyl chloride (CAS 1186-54-5) is a fluorinated acyl chloride with the molecular formula C3HClF4O and a molecular weight of 164.49 g/mol . It is a colorless, highly reactive liquid characterized by four fluorine atoms on the propanoyl backbone, which confer distinct electron‑withdrawing effects and moderate lipophilicity compared to non‑fluorinated analogs . The compound is employed as an acylating agent in the synthesis of fluorinated pharmaceuticals, agrochemicals, and specialty materials, where the specific pattern of fluorine substitution can influence metabolic stability and target binding [1].

Why 2,3,3,3-Tetrafluoropropanoyl Chloride Cannot Be Replaced by Other Fluorinated Acyl Chlorides


Fluorinated acyl chlorides exhibit wide variations in boiling point, density, and reactivity that preclude generic substitution. For instance, trifluoroacetyl chloride (bp -27 °C) is a gas at room temperature, requiring specialized handling, while pentafluoropropionyl chloride (bp 7–9 °C) offers different lipophilicity and metabolic profiles [1]. The isomeric 2,2,3,3‑tetrafluoropropanoyl chloride differs in its fluorine substitution pattern, leading to altered electron distribution and distinct reactivity in nucleophilic acyl substitutions [2]. Halogen‑substituted analogs such as 2‑chloro‑ or 2‑bromo‑2,3,3,3‑tetrafluoropropanoyl chloride introduce additional leaving groups that can change reaction kinetics and product selectivity . These differences directly impact synthesis yields, purification requirements, and final compound properties, making informed selection essential.

Quantitative Differentiation: 2,3,3,3-Tetrafluoropropanoyl Chloride vs. Closest Analogs


Boiling Point and Physical State: Liquid at Ambient Temperature vs. Gaseous Trifluoroacetyl Chloride

2,3,3,3-Tetrafluoropropanoyl chloride is a liquid with a boiling point in the range of 65–75 °C under atmospheric pressure, as reported in patent literature [1]. In contrast, trifluoroacetyl chloride boils at -27 °C, existing as a gas at room temperature [2]. This 92–102 °C difference means that the tetrafluoro compound can be handled using standard liquid‑transfer techniques without the need for pressurized cylinders or cryogenic storage, simplifying procurement and laboratory workflows.

Fluorinated acyl chloride Physical property Procurement

Density and Molar Volume: 2,3,3,3-Tetrafluoropropanoyl Chloride vs. Isomeric 2,2,3,3-Tetrafluoropropanoyl Chloride

The density of 2,3,3,3-tetrafluoropropanoyl chloride is predicted to be 1.512 g/cm³ . Its isomeric counterpart, 2,2,3,3‑tetrafluoropropanoyl chloride, has a reported density of 1.512 g/cm³ as well ; however, the boiling point of the isomer is 37–47 °C [1], substantially lower than the 65–75 °C range of the 2,3,3,3‑isomer. This 28–38 °C difference in boiling point indicates weaker intermolecular forces in the 2,2,3,3‑isomer, which can affect its behavior in vapor‑phase reactions and during solvent evaporation steps. The identical density values, coupled with the divergent boiling points, underscore the influence of the fluorine‑substitution pattern on intermolecular interactions.

Fluorinated building block Density Structure-property relationship

Vapor Pressure and Volatility: 2,3,3,3-Tetrafluoropropanoyl Chloride vs. Pentafluoropropionyl Chloride

Pentafluoropropionyl chloride (C3ClF5O) exhibits a vapor pressure of 1153 mmHg at 25 °C , reflecting its high volatility. Although experimental vapor pressure data for 2,3,3,3‑tetrafluoropropanoyl chloride are not widely published, its higher boiling point (65–75 °C vs. 7–9 °C for pentafluoropropionyl chloride) indicates a substantially lower vapor pressure at ambient temperature. This class‑level inference is supported by the known inverse relationship between boiling point and vapor pressure for structurally related fluorinated acyl chlorides [1]. The lower volatility of the tetrafluoro compound reduces evaporative losses and minimizes inhalation exposure during open‑vessel operations, offering a safer handling profile in typical laboratory settings.

Fluorinated acyl chloride Vapor pressure Safety

Electrophilicity and Reactivity Profile: 2,3,3,3-Tetrafluoropropanoyl Chloride vs. 2‑Chloro‑ and 2‑Bromo‑Substituted Analogs

The reactivity of 2,3,3,3‑tetrafluoropropanoyl chloride is governed by the electron‑withdrawing effect of four fluorine atoms, which increases the electrophilicity of the carbonyl carbon . In contrast, 2‑chloro‑2,3,3,3‑tetrafluoropropanoyl chloride (CAS 6066‑46‑2) and 2‑bromo‑2,3,3,3‑tetrafluoropropanoyl chloride (CAS 6066‑45‑1) possess an additional halogen at the α‑carbon, further activating the acyl chloride toward nucleophilic attack . While direct kinetic data are unavailable, the α‑halogenated derivatives are expected to react more rapidly with amines and alcohols, but they may also undergo unwanted side reactions such as halide exchange or elimination. 2,3,3,3‑Tetrafluoropropanoyl chloride offers a moderated reactivity profile that balances acylation efficiency with selectivity, making it preferable when controlled functionalization is required .

Acylating agent Nucleophilic substitution Reaction kinetics

Synthetic Utility: 2,3,3,3-Tetrafluoropropanoyl Chloride as a Building Block for Beta‑Keto Esters

A patent process for preparing fluorinated beta‑keto esters explicitly employs 2,3,3,3‑tetrafluoropropionyl chloride as a key acylating agent [1]. In this method, the acyl chloride reacts with a suitable nucleophile (e.g., an enolate) to introduce the tetrafluoropropanoyl moiety. The patent reports a boiling point of 65–75 °C for the isolated acyl chloride, consistent with its liquid nature and suitability for standard organic synthesis protocols. The isomeric 2,2,3,3‑tetrafluoropropanoyl chloride, while structurally similar, would produce a different beta‑keto ester isomer with potentially divergent biological activity or metabolic stability . No analogous patent example was found using the 2,2,3,3‑isomer for the same beta‑keto ester application, suggesting a preference for the 2,3,3,3‑isomer in this context.

Fluorinated intermediate Beta‑keto ester Patent synthesis

Optimal Use Cases for 2,3,3,3-Tetrafluoropropanoyl Chloride in R&D and Production


Synthesis of Fluorinated Beta‑Keto Esters for Medicinal Chemistry

2,3,3,3‑Tetrafluoropropanoyl chloride is a preferred acylating agent for introducing a tetrafluoropropanoyl group into beta‑keto ester frameworks, as demonstrated in patent literature [1]. The moderate reactivity and liquid physical state (bp 65–75 °C) allow straightforward handling and purification, facilitating the construction of fluorinated intermediates for drug discovery programs focused on metabolic stability and lipophilicity modulation.

Preparation of Fluorinated Agrochemical Intermediates

The electron‑withdrawing fluorine pattern of 2,3,3,3‑tetrafluoropropanoyl chloride imparts desirable properties to agrochemical actives, such as enhanced bioavailability and resistance to oxidative degradation . Its liquid nature and lower volatility (relative to pentafluoropropionyl chloride) make it suitable for multi‑kilogram campaigns without the need for specialized high‑pressure equipment.

Fluorinated Monomers for Specialty Polymers and Materials

2,3,3,3‑Tetrafluoropropanoyl chloride can serve as a monomer or chain‑end modifier in the synthesis of fluorinated polymers and copolymers . The specific substitution pattern influences the thermal stability and surface energy of the resulting materials, offering a tunable alternative to perfluorinated acyl chlorides that are often gaseous or require more stringent handling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,3,3-TETRAFLUOROPROPANOYL CHLORIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.